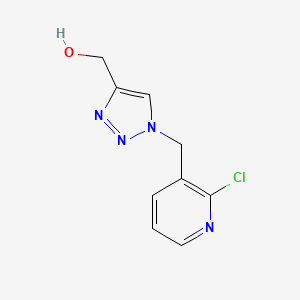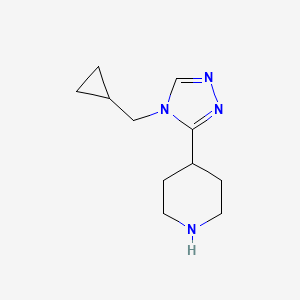
N-Boc-4-methylpiperidinecarbothioamide
Übersicht
Beschreibung
N-Boc-4-methylpiperidinecarbothioamide is a chemical compound used in various research and development applications . It is often used as a reference standard for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves the use of Boc-protected amines and amino acids, which are conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of this compound is complex and detailed information about its structure can be found in various chemical databases .Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in various chemical databases .Wirkmechanismus
The mechanism of action of Boc-MPCT is not fully understood. However, it is believed that the carbothioamide bond formed during the synthesis of Boc-MPCT is responsible for its biological activity. The carbothioamide bond is believed to act as a reversible inhibitor of enzymes, which can lead to the inhibition of various biochemical pathways. In addition, the carbothioamide bond is believed to have an affinity for proteins, which can lead to the formation of protein-ligand complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-MPCT are not fully understood. However, it is believed that the carbothioamide bond formed during the synthesis of Boc-MPCT is responsible for its biological activity. The carbothioamide bond is believed to act as a reversible inhibitor of enzymes, which can lead to the inhibition of various biochemical pathways. In addition, the carbothioamide bond is believed to have an affinity for proteins, which can lead to the formation of protein-ligand complexes. These complexes can then lead to changes in protein conformation, which can ultimately lead to changes in cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Boc-MPCT in laboratory experiments include its ease of synthesis and its versatility as a starting material for the synthesis of other compounds. Furthermore, the carbothioamide bond is believed to have an affinity for proteins, which can lead to the formation of protein-ligand complexes. This can be useful for studying the effects of compounds on proteins and other biochemical pathways. However, there are also some limitations associated with using Boc-MPCT in laboratory experiments. For example, the carbothioamide bond is not very stable and can be easily hydrolyzed in the presence of water or other polar solvents. Furthermore, the compound is not very soluble in most solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving Boc-MPCT. For example, further research could be conducted to investigate the effects of Boc-MPCT on various biochemical pathways and its potential as a drug candidate. In addition, further research could be conducted to investigate the effects of Boc-MPCT on various proteins and its potential as a protein-ligand complex. Furthermore, further research could be conducted to investigate the effects of Boc-MPCT on cell proliferation and its potential as a therapeutic agent. Finally, further research could be conducted to investigate the effects of Boc-MPCT on various metabolic pathways and its potential as a metabolic modulator.
Wissenschaftliche Forschungsanwendungen
Boc-MPCT has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as peptides, peptidomimetics, and other small molecules. In addition, Boc-MPCT can be used as a building block for the synthesis of various polymers, such as polyurethanes and polyamides. Furthermore, Boc-MPCT can be used as a reagent for the synthesis of other compounds, such as amines and thiols.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-methylpiperidine-1-carbothioyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-9-5-7-14(8-6-9)10(17)13-11(15)16-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPUPEXSYQLDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1458647.png)

![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)

![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)


